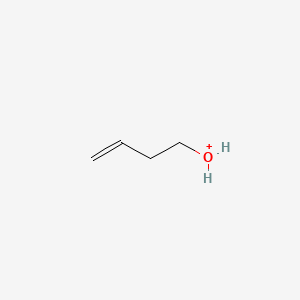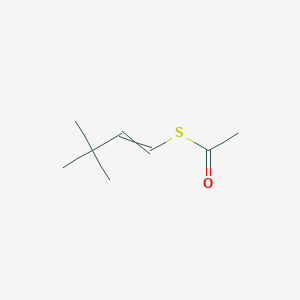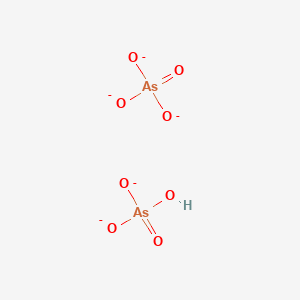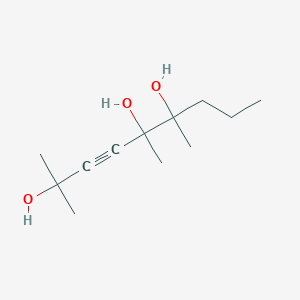
S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate: is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with suitable reagents to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production techniques.
Analyse Des Réactions Chimiques
Types of Reactions: S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is studied for its antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to therapeutic effects such as antiviral or anticancer activity .
Comparaison Avec Des Composés Similaires
Methotrexate: A well-known anticancer and immunosuppressive drug that also contains a pteridine ring.
Uniqueness: S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate is unique due to its specific structural features and the presence of the methanethioate group. This structural uniqueness contributes to its distinct reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
64233-02-9 |
|---|---|
Formule moléculaire |
C13H8N4O2S |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
S-(4-oxo-6-phenyl-3H-pteridin-2-yl) methanethioate |
InChI |
InChI=1S/C13H8N4O2S/c18-7-20-13-16-11-10(12(19)17-13)15-9(6-14-11)8-4-2-1-3-5-8/h1-7H,(H,14,16,17,19) |
Clé InChI |
GYURTPQQTKHVEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=N3)SC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)

![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)










